molecular formula C14H20O5 B14033323 3-O-Acetyl-4,6-O-cyclohexylidene-D-glucal

3-O-Acetyl-4,6-O-cyclohexylidene-D-glucal

Cat. No.: B14033323
M. Wt: 268.30 g/mol
InChI Key: RREXFXWPYQCENK-UPJWGTAASA-N
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Description

3-O-Acetyl-4,6-O-cyclohexylidene-D-glucal is a high-purity chemical intermediate designed for advanced synthetic organic and carbohydrate chemistry research. This compound features a cyclohexylidene group protecting the 4 and 6 hydroxyl positions and an acetyl group at the 3-position, making it a versatile building block for the stereoselective synthesis of complex oligosaccharides and glycoconjugates. Similar protected glucal derivatives are widely recognized as crucial precursors in the construction of 2,3-unsaturated glycosides via Ferrier rearrangement reactions , and for the synthesis of various deoxyamino sugars and other biologically active carbohydrate analogs . As a specialized synthon, it enables researchers to access a diverse array of structurally unique molecules for applications in medicinal chemistry, glycoliology, and drug discovery. This product is intended for use by qualified laboratory professionals only. This compound is strictly for research purposes and is not classified as a pharmaceutical, food, or cosmetic ingredient. It is not intended for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20O5

Molecular Weight

268.30 g/mol

IUPAC Name

[(4aR,8R,8aS)-spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] acetate

InChI

InChI=1S/C14H20O5/c1-10(15)18-11-5-8-16-12-9-17-14(19-13(11)12)6-3-2-4-7-14/h5,8,11-13H,2-4,6-7,9H2,1H3/t11-,12-,13+/m1/s1

InChI Key

RREXFXWPYQCENK-UPJWGTAASA-N

Isomeric SMILES

CC(=O)O[C@@H]1C=CO[C@H]2[C@H]1OC3(CCCCC3)OC2

Canonical SMILES

CC(=O)OC1C=COC2C1OC3(CCCCC3)OC2

Origin of Product

United States

Synthetic Methodologies for 3 O Acetyl 4,6 O Cyclohexylidene D Glucal and Cognate Cyclohexylidene Protected Glycals

Established Strategies for D-Glucal Parent Compound Synthesis as a Precursor

The journey to 3-O-Acetyl-4,6-O-cyclohexylidene-D-glucal begins with the synthesis of its precursor, D-glucal. The classical and most widely adopted method for the preparation of D-glucal from D-glucose involves a three-step sequence: peracetylation, glycosyl halide formation, and reductive elimination.

Initially, D-glucose is subjected to peracetylation, typically using acetic anhydride (B1165640) in the presence of a catalyst such as a catalytic amount of perchloric acid at low temperatures (e.g., 0°C). This exhaustive acetylation protects all the hydroxyl groups, rendering the glucose molecule more soluble in organic solvents and activating the anomeric position for the subsequent reaction.

The resulting peracetylated glucose is then converted into a glycosyl halide, most commonly acetobromoglucose (1-bromo-2,3,4,6-tetra-O-acetyl-D-glucose). This is achieved by treating the peracetylated sugar with a solution of hydrogen bromide in acetic acid.

The final and crucial step in the formation of the D-glucal structure is the reductive elimination of the acetobromoglucose. This reaction is classically carried out using zinc dust in the presence of a buffer such as sodium dihydrogen phosphate (B84403) in a solvent like acetone. The zinc metal facilitates the elimination of the bromine atom at C-1 and the acetate (B1210297) group at C-2, leading to the formation of a double bond between these two carbon atoms and yielding 3,4,6-tri-O-acetyl-D-glucal.

To obtain the parent D-glucal with free hydroxyl groups, the tri-O-acetyl-D-glucal is subjected to deacetylation. A common method for this is Zemplén deacetylation, which involves treating the acetylated glucal with a catalytic amount of sodium methoxide (B1231860) in methanol (B129727). The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the reaction mixture is neutralized, and the product is purified.

Regioselective Installation of 4,6-O-Cyclohexylidene Acetal (B89532) Protection

With the D-glucal parent compound in hand, the next synthetic challenge is the regioselective protection of the hydroxyl groups at the C-4 and C-6 positions. This is achieved through the formation of a cyclic acetal, specifically a cyclohexylidene acetal, which selectively protects these two hydroxyls due to their favorable spatial orientation for the formation of a stable six-membered ring.

Reaction Conditions and Catalysis for Acetal Formation

The formation of the 4,6-O-cyclohexylidene acetal on D-glucal is typically achieved by reacting the diol with a cyclohexanone (B45756) equivalent under acidic catalysis. Common reagents for this purpose include cyclohexanone itself or, more efficiently, cyclohexanone dimethyl acetal. The reaction is generally carried out in an inert solvent.

An acid catalyst is essential to promote the reaction. A variety of acids can be employed, with p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) being common choices. The reaction is driven to completion by the removal of the water or methanol byproduct, often accomplished by carrying out the reaction in a system equipped with a Dean-Stark trap or by the use of a dehydrating agent.

Mechanistic Pathways of Cyclohexylidene Acetalation

The mechanism of acetal formation is a well-established process in organic chemistry. Under acidic conditions, the carbonyl oxygen of cyclohexanone (or the methoxy (B1213986) group of cyclohexanone dimethyl acetal) is protonated, which significantly increases the electrophilicity of the carbonyl carbon.

The hydroxyl group at C-6 of the D-glucal then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfer steps and the elimination of a molecule of water (or methanol), leading to the formation of a hemiacetal intermediate. Subsequently, the hydroxyl group at C-4 undergoes an intramolecular nucleophilic attack on the hemiacetal carbon, and after further proton transfers and the elimination of a second molecule of water (or methanol), the stable six-membered cyclic cyclohexylidene acetal is formed. The regioselectivity for the 4,6-diol is a consequence of the thermodynamic stability of the resulting 1,3-dioxane (B1201747) ring system.

Controlled Acetylation at the C-3 Hydroxyl Position

Once the 4,6-O-cyclohexylidene-D-glucal is synthesized, the final step in obtaining the target compound is the selective acetylation of the remaining free hydroxyl group at the C-3 position.

A standard and effective method for this acetylation is the use of acetic anhydride in the presence of a base, typically pyridine. nih.gov The 4,6-O-cyclohexylidene-D-glucal is dissolved in pyridine, and acetic anhydride is added, often at a reduced temperature (e.g., 0°C) to control the reaction rate. nih.gov The reaction is then allowed to proceed at room temperature until the starting material is consumed, as monitored by TLC. nih.gov Pyridine serves as both the solvent and the base, neutralizing the acetic acid byproduct and catalyzing the reaction.

For substrates where selectivity might be an issue or for more sensitive molecules, alternative methods for regioselective acylation have been developed. These can include the use of organotin intermediates or the formation of copper chelates to activate a specific hydroxyl group. For instance, the formation of a copper chelate between the C-2 and C-3 diols of a 4,6-O-benzylidene-protected glucopyranoside has been shown to direct acylation to the C-3 position. nih.govresearchgate.net While not explicitly demonstrated for 4,6-O-cyclohexylidene-D-glucal, these principles of regioselective acylation are applicable.

Isolation and Purification Protocols for the Compound

The isolation and purification of the final product, this compound, is a critical step to ensure its purity for subsequent applications. Following the acetylation reaction, the typical workup procedure involves quenching the excess acetic anhydride with methanol. nih.gov The solvent is then removed under reduced pressure, often with co-evaporation with a solvent like toluene (B28343) to remove residual pyridine. nih.gov

The resulting crude product is then dissolved in a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate, and washed successively with a dilute acid solution (e.g., 1 M HCl) to remove any remaining pyridine, water, a saturated aqueous solution of sodium bicarbonate to neutralize any acidic impurities, and finally with brine. nih.gov The organic layer is then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. nih.gov

Advanced Chemical Reactivity and Stereoselective Transformations of 3 O Acetyl 4,6 O Cyclohexylidene D Glucal

Electrophilic Addition Reactions Across the C1-C2 Glycal Double Bond

The enol ether double bond in 3-O-Acetyl-4,6-O-cyclohexylidene-D-glucal is highly susceptible to attack by electrophiles. This reactivity allows for the introduction of a wide range of functional groups at the C1 and C2 positions, leading to the formation of valuable 2-deoxy-2-functionalized glycosyl derivatives.

The halogenation of glycals is a fundamental transformation for producing 2-deoxy-2-halosugars, which are important intermediates for the synthesis of 2-deoxy-glycosides and other modified sugars. The stereochemical outcome of these reactions is critical and can be controlled through the choice of reagents and reaction conditions. nih.gov

The addition of halogens typically proceeds through a cyclic halonium ion intermediate. The nucleophilic attack that opens this intermediate generally occurs at C1 or C2. In the context of this compound, the bulky cyclohexylidene group imposes significant steric hindrance on the α-face of the pyranose ring. Consequently, the electrophilic halogen is expected to approach from the less hindered β-face, leading to the formation of an α-halonium ion. Subsequent nucleophilic attack at C1 or C2 would occur in an anti-diaxial fashion to yield the thermodynamically favored product.

For instance, iodination using N-iodosuccinimide (NIS) in the presence of an alcohol can lead to 2-iodo-glycosides. The stereoselectivity is governed by the anti-addition principle across the double bond and the anomeric effect, often favoring the formation of α-glycosides. The specific stereochemical outcome can be influenced by substrate control, where the existing stereocenters and protecting groups direct the approach of the electrophile and nucleophile. nih.gov

Table 1: Stereochemical outcome of selected halogenation reactions.
Halogenating AgentNucleophileExpected Major Product Stereochemistry
N-Iodosuccinimide (NIS)Methanol (B129727)Methyl 3-O-acetyl-4,6-O-cyclohexylidene-2-deoxy-2-iodo-α-D-mannopyranoside
SelectfluorWater3-O-Acetyl-4,6-O-cyclohexylidene-2-deoxy-2-fluoro-α/β-D-glucopyranose
Bromine (Br₂)Acetic Acid1,3-Di-O-acetyl-4,6-O-cyclohexylidene-2-deoxy-2-bromo-α-D-mannopyranose

The addition of water (hydration) or alcohols (alkoxylation) across the glycal double bond can be achieved under acidic conditions. However, these reactions can sometimes lead to mixtures of products, including rearrangements. More controlled methods, such as oxymercuration-demercuration, provide a reliable route to 2-deoxy-sugars and their glycosides.

In a typical oxymercuration-demercuration sequence, the glycal is treated with mercury(II) trifluoroacetate (B77799) or acetate (B1210297) in the presence of an alcohol. This results in the anti-addition of the alcohol and a mercury species across the double bond. The intermediate organomercurial is then reduced with a reagent like sodium borohydride, which replaces the mercury with a hydrogen atom. This two-step process effectively results in the Markovnikov addition of an alcohol across the double bond, yielding a 2-deoxy-glycoside. The stereochemistry at C1 is often a mixture of α and β anomers, but the process reliably installs the new alkoxy group at C1 and a hydrogen at C2.

Halo-glycosylation is a powerful method for the one-pot synthesis of 2-halo-glycosides. This reaction involves the activation of a glycal with a halogenating agent in the presence of a glycosyl acceptor (an alcohol or another sugar). The reaction is initiated by the electrophilic attack of a halonium ion (e.g., I⁺, Br⁺) on the glycal double bond.

The resulting cyclic halonium ion is then intercepted by the glycosyl acceptor, which acts as a nucleophile. The attack typically occurs at the anomeric carbon (C1) from the face opposite to the halonium ion, resulting in a 1,2-trans-diaxial arrangement of the new glycosidic bond and the halogen at C2. For this compound, this pathway would predominantly yield α-glycosides of 2-deoxy-2-halo-D-mannose configuration. This stereochemical outcome is a direct consequence of the anti-addition mechanism and the influence of the conformationally rigid pyranose ring.

Glycosylation Reactions Featuring this compound as a Glycosyl Donor or Acceptor

While the electrophilic additions discussed above functionalize the glycal, this compound is most famously used as a glycosyl donor through allylic rearrangement reactions. researchgate.netnih.gov

The Ferrier rearrangement is one of the most important reactions of glycals, enabling their conversion into 2,3-unsaturated glycosides. nih.gov In this reaction, the C3-allylic acetate of this compound is displaced by a nucleophile, with a concomitant shift of the double bond from the C1-C2 position to the C2-C3 position. This transformation is typically catalyzed by a Lewis acid. iosrjournals.org

The reaction proceeds through a key allyloxycarbenium ion intermediate, which is formed upon the departure of the acetate group. The nucleophile then attacks the anomeric carbon (C1), usually from the α-face due to stereoelectronic control (the anomeric effect), leading to the formation of a 2,3-unsaturated α-glycoside. beilstein-journals.org

This methodology is not limited to O-nucleophiles (alcohols). When carbon-based nucleophiles such as silyl (B83357) enol ethers, allylsilanes, or electron-rich aromatic compounds are used, the Ferrier rearrangement provides a direct and stereoselective route to C-glycosides. beilstein-journals.org These C-glycosides are stable analogues of O-glycosides and are of significant interest in medicinal chemistry due to their enhanced resistance to enzymatic hydrolysis.

Lewis acids play a crucial role in promoting the Ferrier rearrangement by activating the C3-allylic acetate group. researchgate.netnih.gov The Lewis acid coordinates to the carbonyl oxygen of the acetate, making it a better leaving group. This facilitates the formation of the critical allyloxycarbenium ion intermediate, which is then trapped by the nucleophile. beilstein-journals.org

A wide variety of Lewis acids have been successfully employed to catalyze this transformation, each with its own advantages in terms of reactivity, selectivity, and mildness of reaction conditions. The choice of catalyst can influence the reaction rate and, in some cases, the stereochemical outcome. iosrjournals.org For instance, strong Lewis acids like boron trifluoride etherate are highly effective but may not be suitable for sensitive substrates. researchgate.net Milder catalysts such as scandium(III) triflate or indium(III) chloride offer alternatives for more delicate applications. iosrjournals.orgnih.gov The efficiency of different catalysts can vary depending on the specific glycal donor and nucleophilic acceptor used in the reaction. researchgate.net

Table 2: Lewis Acids Commonly Used in Ferrier Rearrangements.
Lewis Acid CatalystTypical Reaction ConditionsNotes
Boron trifluoride etherate (BF₃·OEt₂)Dichloromethane (B109758), room temperatureThe classic and highly effective catalyst for this reaction. iosrjournals.orgresearchgate.net
Zinc chloride (ZnCl₂)Acetonitrile, elevated temperatureA common and cost-effective Lewis acid. iosrjournals.org
Indium(III) chloride (InCl₃)Dichloromethane, room temperatureKnown for its mildness and tolerance of various functional groups. iosrjournals.org
Scandium(III) triflate (Sc(OTf)₃)Acetonitrile, room temperatureA highly efficient catalyst, often used in low catalytic amounts. nih.gov
Iodine (I₂)Acetonitrile, room temperatureA very mild and metal-free catalyst option. iosrjournals.org
Perfluorophenylboronic acidNitromethane (B149229), 40 °CAn effective organocatalyst promoting the reaction under mild conditions. beilstein-journals.org

Ferrier Rearrangements and Their Application in C-Glycoside Synthesis

Strategies for Anomeric Stereocontrol (α/β selectivity) in Glycosidic Bond Formation

The formation of glycosidic bonds from glucal derivatives like this compound typically proceeds via a Ferrier rearrangement. The stereochemical outcome of this reaction, specifically the α/β selectivity at the anomeric center, is controlled by several factors including the choice of Lewis acid promoter, solvent, and the structure of the glucal itself.

The key to stereocontrol lies in the management of the allylic oxocarbenium ion intermediate that forms upon departure of the C-3 acetate group. Nucleophilic attack at the anomeric carbon (C-1) of this planarized intermediate can occur from either the top (α) or bottom (β) face. For D-glucals, the attack generally occurs preferentially from the α-face, leading to the formation of the more stable α-glycoside, a phenomenon supported by the anomeric effect. buchhaus.ch

The rigid 4,6-O-cyclohexylidene acetal (B89532) locks the pyranose ring into a defined half-chair conformation. This conformational constraint is expected to enhance the facial selectivity of the nucleophilic attack compared to the more flexible 3,4,6-tri-O-acetyl-D-glucal. By restricting conformational mobility, the cyclohexylidene group can create a more pronounced steric bias, further favoring the formation of the α-anomer. The choice of a non-participating solvent like dichloromethane or toluene (B28343) is also crucial, as polar, coordinating solvents can stabilize the oxocarbenium ion and potentially reduce selectivity. buchhaus.ch

O-Glycosylation Protocols

O-Glycosylation using glucal donors is a powerful method for synthesizing 2,3-unsaturated glycosides, which are valuable intermediates for further transformations. The reaction involves the activation of the glucal with a Lewis acid in the presence of an alcohol acceptor. A variety of promoters have been shown to be effective for the analogous 3,4,6-tri-O-acetyl-D-glucal, and these protocols are applicable to this compound.

Commonly used Lewis acids include boron trifluoride etherate (BF₃·OEt₂), ytterbium triflate (Yb(OTf)₃), and highly acidic boronic acids like perfluorophenylboronic acid. beilstein-journals.orgresearchgate.net The reaction proceeds under anhydrous conditions, typically in chlorinated solvents or nitromethane, to afford the corresponding 2,3-unsaturated O-glycoside with a high preference for the α-anomer.

Below is a table illustrating typical conditions for the O-glycosylation of 3,4,6-tri-O-acetyl-D-glucal, which serves as a model for the expected reactivity of this compound.

Alcohol Nucleophile (Acceptor)Promoter (mol%)SolventTime (h) / Temp (°C)Yield (%)α:β RatioReference
Benzyl (B1604629) alcoholPerfluorophenylboronic acid (20)CH₃NO₂6 / 409290:10 beilstein-journals.org
CyclohexanolPerfluorophenylboronic acid (20)CH₃NO₂6 / 408590:10 beilstein-journals.org
n-ButanolFeCl₃ (0.001 mol equiv)CH₃CNRefluxHighα-major nih.gov
Various AlcoholsYb(OTf)₃ (cat.)--ExcellentExcellent α-selectivity researchgate.net

S-Glycosylation Methodologies

The synthesis of thioglycosides (S-glycosides) from glucal precursors follows a similar pathway to O-glycosylation, employing a thiol as the nucleophile. These S-glycosides are important as stable mimics of O-glycosides and as versatile donors in further glycosylation reactions. The Ferrier rearrangement is again the key transformation, promoted by a Lewis acid.

Given the higher nucleophilicity of thiols compared to alcohols, reaction conditions may sometimes be milder. The protocols established for 3,4,6-tri-O-acetyl-D-glucal are directly applicable. For instance, reacting the glucal with a thiol such as p-toluenethiol in the presence of a catalyst like perfluorophenylboronic acid in nitromethane provides the corresponding 2,3-unsaturated α-thioglycoside in good yield and high stereoselectivity. beilstein-journals.org The inherent preference for the α-anomer remains dominant in these reactions.

Detailed Mechanistic Elucidation of Glycosidic Linkage Formation

The formation of a glycosidic linkage from a 3-O-acetylated glucal donor is a well-established process known as the Ferrier rearrangement. researchgate.netnih.gov The mechanism involves the following key steps:

Activation : A Lewis acid (LA) coordinates to the endocyclic oxygen atom of the glucal ring, enhancing the electrophilicity of the system.

Formation of Allylic Oxocarbenium Ion : The C-3 acetyl group is eliminated, facilitated by the electron-donating ability of the ring oxygen. This results in the formation of a resonance-stabilized allylic oxocarbenium ion. This intermediate is planar from C-1 to C-3, which allows for nucleophilic attack from either face at the anomeric position.

Nucleophilic Attack : The glycosyl acceptor (an alcohol or thiol, R-XH) attacks the anomeric carbon (C-1) of the oxocarbenium ion. The stereochemistry of this step is crucial for the final product's anomeric configuration. The attack generally occurs from the less sterically hindered α-face, anti-periplanar to the substituent at C-5, to yield the 2,3-unsaturated α-glycoside.

Proton Transfer : A final proton transfer step neutralizes the intermediate to yield the final glycoside product and regenerate the catalyst.

The rigid 4,6-O-cyclohexylidene group in this compound plays a critical role by locking the C-5 and C-4 positions, thereby restricting the conformation of the pyranose ring. This rigidity ensures a well-defined conformation for the allylic oxocarbenium ion intermediate, which in turn leads to a more predictable and often higher stereoselectivity in the nucleophilic attack, strongly favoring the α-product.

Transition Metal-Catalyzed Reactions

Beyond glycosylation, the double bond of the glucal framework provides a handle for various transition metal-catalyzed transformations, particularly those involving palladium. researchgate.net These reactions enable the formation of carbon-carbon bonds, allowing for the synthesis of C-glycosides and other complex carbohydrate mimetics. For these reactions to occur, the glucal often needs to be pre-functionalized, for example, into a vinyl halide, triflate, or organostannane derivative.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The Stille and Sonogashira couplings have been successfully applied to functionalized glucal systems. usp.br

Stille Coupling : This reaction couples an organostannane with an organic halide or triflate. In the context of glucals, a 2-bromo-glucal derivative can be coupled with various organotin reagents, or a 1-stannyl-glucal can be coupled with aryl or vinyl halides. usp.brpsu.edu The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The mild conditions of the Stille coupling tolerate a wide range of functional groups, including the protecting groups on the sugar. usp.br

Sonogashira Coupling : This reaction forms a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. researchgate.net For glucal derivatives, a 2-iodo or 2-bromo glucal can be coupled with various terminal alkynes to produce 2-alkynyl glycals. researchgate.net These products are versatile intermediates for further transformations. Copper- and ligand-free Sonogashira protocols have also been developed for these systems. researchgate.net

The table below provides examples of these couplings on derivatives of 3,4,6-tri-O-acetyl-D-glucal, illustrating the scope and conditions that would be relevant for the 4,6-O-cyclohexylidene protected analogue.

Reaction TypeGlucal SubstrateCoupling PartnerCatalyst SystemSolvent / BaseYieldReference
Sonogashira2-Iodo-3,4,6-tri-O-acetyl-D-glucalTerminal AlkynesPd(OAc)₂DMFVery Good to Excellent researchgate.net
Stille2-Bromo-3,4,6-tri-O-acetyl-D-glucalVinylstannanesPd(0) catalyst-- psu.edu
StilleStannyl-derivatives of D-glucalAryl HalidesPd(0) catalyst-Good researchgate.net

Regioselective Hydrostannation and Related Metal-Mediated Additions

Hydrostannation, the addition of a tin hydride (e.g., tributyltin hydride) across a multiple bond, is a key method for preparing vinylstannanes from alkynes. These vinylstannanes are valuable precursors for Stille cross-coupling reactions. Palladium-catalyzed hydrostannation of 2-alkynyl-D-glucal derivatives has been shown to proceed with good yields and high regioselectivity. researchgate.net

The regioselectivity of the hydrostannation (i.e., whether the tin adds to the α or β carbon of the alkyne) is influenced by several factors. These include electronic effects of substituents on the alkyne and potential chelation effects from neighboring groups, such as the C-3 acetyl oxygen. researchgate.net Studies on related systems have shown that the geometry of the substrate can have a directing effect on the outcome of the addition, a principle that would apply to conformationally locked substrates like those derived from this compound. organic-chemistry.org The rigid conformation imposed by the cyclohexylidene group could enhance the predictability of the regiochemical outcome by controlling the presentation of the alkyne moiety to the palladium-hydride catalyst.

Carbonylative Coupling Reactions Utilizing Mo(CO)₆ as a CO Source

Palladium-catalyzed carbonylative reactions represent a powerful tool for the synthesis of carbonyl compounds such as esters and amides. researchgate.netnih.gov In these reactions, molybdenum hexacarbonyl, Mo(CO)₆, has emerged as a convenient and solid source of carbon monoxide (CO), circumventing the need to handle gaseous CO. rwth-aachen.denih.gov This method typically involves the reaction of an organic halide or triflate with a nucleophile under a palladium catalyst system, where Mo(CO)₆ provides the carbonyl group. researchgate.netnih.gov The process is believed to involve the rapid transfer of CO from Mo(CO)₆ to the active palladium catalytic species, often without a significant release of molecular carbon monoxide into the reaction vessel. rwth-aachen.denih.gov

This methodology has been applied to a range of substrates, including aryl iodides, aryl bromides, and triflates. nih.govresearchgate.net Research has demonstrated the synthesis of N-capped amino acids and other derivatives using this gas-free carbonylative approach. researchgate.net While the palladium-catalyzed carbonylative coupling has been developed for various applications, including the synthesis of glucal amino acids from 1-iodoglucal, specific examples detailing the direct carbonylative coupling of the double bond in this compound are not extensively documented in the literature. researchgate.net The general utility of Mo(CO)₆ in these transformations lies in its stability and ease of handling compared to gaseous CO, making it a valuable reagent in synthetic organic chemistry. wikipedia.orgresearchgate.net

Cycloaddition Reactions on the Glucal Scaffold

The endocyclic double bond of the glucal scaffold provides a versatile platform for various cycloaddition reactions, enabling the construction of complex bicyclic and polycyclic systems. The electron-rich nature of this double bond allows it to participate in reactions with a range of dienophiles and other partners, leading to the stereoselective formation of new ring systems fused to the carbohydrate core.

Among the cycloaddition strategies, [2+2] cycloadditions are particularly useful for constructing four-membered rings. The glucal double bond can react with suitable ketenes or isocyanates to yield bicyclic systems containing cyclobutanone (B123998) or β-lactam rings, respectively. For instance, the reaction of a related glycal, tri-O-benzyl-D-glucal, with chlorosulfonyl isocyanate (CSI) proceeds via a [2+2] cycloaddition to furnish a fused β-lactam. orgsyn.org This reaction demonstrates the utility of the glucal scaffold in accessing chiral, densely functionalized β-lactam frameworks, which are core structures in many antibiotic agents. The stereochemical outcome of such additions is often highly controlled by the existing stereocenters of the sugar ring.

Reactant 1Reactant 2Product TypeReference
tri-O-benzyl-D-glucalChlorosulfonyl isocyanate (CSI)Fused β-lactam orgsyn.org

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for the formation of six-membered rings and has been widely used to construct complex polycyclic architectures. youtube.comyoutube.com While the glucal double bond itself acts as a dienophile, a more common and versatile strategy involves the transformation of the glucal into a sugar-derived diene, which can then undergo a Diels-Alder reaction. clockss.org

For example, 3,4,6-tri-O-acetyl-D-glucal, a closely related compound, can be converted into (2Z, 4E)-1,3,6-triacetoxyhexa-2,4-diene. This diene readily participates in Diels-Alder reactions with various electron-deficient dienophiles in a completely stereoselective manner. clockss.org The subsequent chemical transformations of the resulting cycloadducts lead to highly functionalized polycyclic systems with controlled stereochemistry. clockss.orgorganic-chemistry.org This tandem approach, which combines the conversion of a glucal into a diene followed by a Diels-Alder cycloaddition, provides a rapid and selective method for building intricate molecular frameworks from carbohydrate precursors. clockss.org

Diene PrecursorDienophileKey TransformationProduct SystemReference
3,4,6-tri-O-acetyl-D-glucalN-phenylmaleimideDiels-Alder ReactionFunctionalized cyclohexene (B86901) ring clockss.org
3,4,6-tri-O-acetyl-D-glucalMaleic anhydride (B1165640)Diels-Alder / Cascade ProcessTricyclic biscarbolactone clockss.org

Radical Reaction Pathways and Their Synthetic Utility

Radical reactions offer a complementary approach to ionic pathways for the functionalization of the glucal scaffold. researchgate.net The electron-rich double bond of glycals is susceptible to attack by electrophilic radicals, which add regioselectively to the C-2 position. mdpi.com This initial addition generates a radical intermediate at C-1, which can then be trapped by various radical acceptors.

One powerful strategy involves the intramolecular cyclization of a radical onto the glucal double bond. For instance, a radical generated at the C-3 position can cyclize efficiently to form a new bond with C-1 or C-2, leading to the formation of bicyclic products. lookchem.com A particularly useful application is the generation of a radical from a C3-O-linked precursor, which cyclizes to generate a stabilized radical at C-1. This C-1 radical can be trapped by external reagents like acrylonitrile (B1666552) or allyltri-n-butyltin to afford C-glycosides where a 1,2-disubstitution has occurred. lookchem.com The stereochemistry of the final product is influenced by the original stereochemistry at C-3 and by the anomeric effect. lookchem.com Furthermore, radical pathways have been utilized in the ring-opening polymerization of cyclic ketene (B1206846) acetals derived from D-glucal, highlighting the versatility of these reactions in both small molecule synthesis and polymer chemistry. caymanchem.com

Ring-Opening and Skeletal Rearrangement Reactions

The structural framework of this compound can undergo synthetically useful ring-opening and rearrangement reactions involving both the dihydropyran ring and the cyclohexylidene acetal protecting group.

A fundamental skeletal rearrangement for glycals is the Ferrier rearrangement. This acid-catalyzed reaction typically involves the allylic displacement of a substituent at C-3 with a nucleophile, accompanied by the migration of the double bond from the C1-C2 to the C2-C3 position. researchgate.netbeilstein-journals.org This transformation is a cornerstone in glycal chemistry, providing access to 2,3-unsaturated glycosides, which are valuable synthetic intermediates. beilstein-journals.org

In addition to rearrangements of the sugar core, the selective ring-opening of the 4,6-O-cyclohexylidene acetal is a crucial strategy for manipulating the hydroxyl groups at the C-4 and C-6 positions. This reaction is analogous to the well-studied reductive opening of 4,6-O-benzylidene acetals. nih.govresearchgate.netresearchgate.net By carefully selecting the reagent system, which typically consists of a hydride donor and a Lewis or protic acid, the acetal can be cleaved regioselectively to yield either a 4-O-protected/6-OH derivative or a 6-O-protected/4-OH derivative. nih.gov This regioselective opening unmasks one of the hydroxyl groups for further functionalization while keeping the other protected, enabling the synthesis of complex carbohydrate structures.

Reagent CombinationMajor ProductReference
LiAlH₄-AlCl₃4-O-benzyl ether / 6-OH nih.gov
BH₃·THF-TMSOTf4-O-benzyl ether / 6-OH nih.gov
NaCNBH₃-HCl6-O-benzyl ether / 4-OH nih.gov
Et₃SiH-BF₃·Et₂O6-O-benzyl ether / 4-OH nih.gov

The Prins cyclization is an acid-catalyzed reaction between a homoallylic alcohol and a carbonyl compound, typically an aldehyde, to form a substituted tetrahydropyran (B127337) (THP) ring. mdpi.combeilstein-journals.orgorganic-chemistry.org The reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene nucleophile. mdpi.com This versatile reaction allows for the stereoselective construction of the THP core, a structural motif present in a vast number of natural products. nih.govresearchgate.net

The Prins cyclization has proven invaluable for the direct synthesis of sugar skeletons and other complex polycyclic ethers. mdpi.comutexas.edu While this reaction is a powerful tool in carbohydrate chemistry for building pyranose rings from acyclic precursors, the direct application of a pre-formed glycal like this compound as the alkene component in a classical Prins cyclization is not a standard transformation. The typical substrates are acyclic homoallylic alcohols that cyclize to form the ring. Nevertheless, the principles of the Prins reaction are central to the synthesis of many carbohydrate and natural product structures. nih.gov

Other Intriguing Rearrangements within the Carbohydrate Framework

A comprehensive review of the scientific literature did not yield specific examples of intriguing rearrangements within the carbohydrate framework of this compound. Research on glycal rearrangements, such as the well-known Ferrier rearrangement, has predominantly focused on other derivatives, most notably 3,4,6-tri-O-acetyl-D-glucal. beilstein-journals.orgnih.govresearchgate.netiosrjournals.org This reaction involves the allylic rearrangement of a glycal catalyzed by a Lewis acid to produce 2,3-unsaturated glycosides. beilstein-journals.orgnih.goviosrjournals.org

Therefore, a detailed discussion of intriguing rearrangements specifically for this compound cannot be provided at this time due to a lack of specific research findings on this topic.

Strategic Protecting Group Manipulation on 3 O Acetyl 4,6 O Cyclohexylidene D Glucal

Selective Deprotection of the 3-O-Acetyl Group

The acetyl group, an ester, can be cleaved under conditions that typically leave the cyclohexylidene acetal (B89532), an ether-type linkage, intact. This selectivity is the cornerstone of its use as a temporary protecting group for the C-3 hydroxyl. Both enzymatic and chemical methods have been refined to achieve high yields and regioselectivity in this transformation.

Enzymatic methods offer a remarkably mild and highly selective means of deacetylation, often proceeding under neutral pH and ambient temperatures, which preserves other sensitive functional groups. researchgate.net Hydrolase enzymes, particularly lipases and esterases, are widely employed for this purpose due to their proficiency in catalyzing the hydrolysis of ester bonds.

For acetylated glucal derivatives, lipases have demonstrated exceptional regioselectivity. A notable example is the use of Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym-435, which can selectively hydrolyze the acetyl group at the C-3 position of related peracetylated glucals. nih.gov This selectivity is attributed to the steric accessibility of the C-3 acetyl group and its specific recognition within the enzyme's active site. The procedure is operationally simple and avoids the need for strict pH control. researchgate.net Other enzymes, such as lipases from Pseudomonas species, have also been successfully used for the regioselective deprotection of acetylated sugars. google.com

Table 1: Selected Enzymes for Regioselective Deacetylation of Acetylated Sugars

Enzyme Source Organism Typical Reaction Conditions Selectivity Observed
Lipase B (CALB) Candida antarctica Phosphate (B84403) buffer, organic co-solvent (e.g., THF), room temp. High selectivity for primary esters; also effective for C-3 deacetylation.
Lipase Pseudomonas fluorescens Weakly buffered aqueous solution, room temp. High selectivity for C-3 deacetylation on tri-O-acetyl-D-glucal. google.com

This table presents data for enzymatic deacetylation on related carbohydrate substrates to illustrate common approaches.

A variety of chemical methods are available for the cleavage of acetyl esters, ranging from classical saponification to milder, more specialized protocols. The choice of reagent is critical to ensure that the acid-labile cyclohexylidene acetal remains unaffected.

The most common method for base-catalyzed deacetylation is the Zemplén procedure, which utilizes a catalytic amount of sodium methoxide (B1231860) in methanol (B129727). This reaction is typically fast, clean, and high-yielding. The methoxide anion acts as a nucleophile, leading to transesterification and the release of the free hydroxyl group. The reaction is generally selective for esters over acetals.

Other basic conditions, such as potassium carbonate in methanol or ammonia (B1221849) in methanol, can also be employed for deacetylation. For substrates sensitive to strongly basic conditions, milder reagents have been developed. Hydrazine acetate (B1210297) in a suitable solvent can cleave acetyl groups while preserving many other protecting groups. Furthermore, organotin-mediated reactions have been shown to selectively deprotect acetyl groups under specific conditions.

Table 2: Common Reagents for Chemoselective Deacetylation

Reagent Typical Conditions Mechanism Notes
NaOMe/MeOH (catalytic) Methanol, 0°C to room temp. Base-catalyzed transesterification Standard Zemplén conditions; fast and efficient.
K₂CO₃/MeOH Methanol, room temp. Mildly basic hydrolysis/transesterification Milder alternative to sodium methoxide.
NH₃/MeOH Methanol, 0°C to room temp. Ammonolysis Useful for complete de-O-acetylation.

Selective Removal of the 4,6-O-Cyclohexylidene Acetal

The 4,6-O-cyclohexylidene group is a cyclic acetal, which is characteristically stable under basic and neutral conditions but labile to acid. nih.gov This property makes it an excellent orthogonal partner to the base-labile acetyl group. Its removal unmasks the hydroxyl groups at the C-4 and C-6 positions simultaneously.

The hydrolysis of acetals is a well-understood, acid-catalyzed process that is reversible. organicchemistrytutor.com To drive the reaction toward deprotection, an excess of water is typically used. The mechanism proceeds through several key steps:

Protonation: An acid catalyst (H₃O⁺) protonates one of the acetal oxygen atoms, converting it into a good leaving group. chemistrysteps.comyoutube.com

Cleavage: The C-O bond cleaves, and the leaving group departs as cyclohexanone (B45756). This step is facilitated by the lone pair electrons on the adjacent oxygen, leading to the formation of a resonance-stabilized oxonium ion intermediate.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocationic center of the oxonium ion.

Deprotonation: A final deprotonation step, typically by water or a conjugate base, yields the free diol at C-4 and C-6 and regenerates the acid catalyst. youtube.com

A range of acidic conditions can be employed, with the strength of the acid and reaction time tailored to the substrate's sensitivity.

Table 3: Conditions for Acid-Catalyzed Acetal Hydrolysis

Reagent Solvent System Typical Temperature Notes
Acetic Acid (AcOH) H₂O/THF Room temp. to 60°C Mild conditions, often used for sensitive substrates.
p-Toluenesulfonic Acid (p-TsOH) Acetone/H₂O or MeOH Room temp. Common and effective catalyst.
Trifluoroacetic Acid (TFA) H₂O/DCM 0°C to room temp. Strong acid, used for more robust substrates.

Transacetalation is a process where an existing acetal is exchanged for a new one under acid-catalyzed equilibrium conditions. This can be a useful strategy for converting the cyclohexylidene acetal into a different protecting group without passing through the unprotected diol intermediate. The reaction is driven to completion by using a large excess of the new diol or by removing a byproduct.

For instance, reacting 3-O-Acetyl-4,6-O-cyclohexylidene-D-glucal with a different diol, such as 1,3-propanediol, in the presence of an acid catalyst can lead to the formation of a 4,6-O-(1,3-propylidene) acetal. This strategy is less common than straightforward hydrolysis but offers a pathway for subtle modifications of the protecting group framework. Reductive ring-opening of benzylidene-type acetals, a related transformation, can also be used to regioselectively generate a 4-O-benzyl or 6-O-benzyl ether, leaving the other hydroxyl free. researchgate.netresearchgate.net

Development of Orthogonal Protection Strategies for Multistep Syntheses

The true synthetic power of this compound is realized in the context of orthogonal protection strategies. researchgate.net The term "orthogonal" refers to the use of protecting groups that can be removed under distinct reaction conditions without affecting each other. youtube.com The acetyl and cyclohexylidene groups on this D-glucal derivative form a classic orthogonal set: the ester is base-labile, while the acetal is acid-labile. nih.gov

This orthogonality allows for precise, stepwise manipulation of the hydroxyl groups at the C-3, C-4, and C-6 positions. A typical synthetic sequence might involve:

Selective deacetylation at C-3: The 3-O-acetyl group is removed using a base (e.g., NaOMe/MeOH) or an enzyme, exposing the C-3 hydroxyl group. The 4,6-O-cyclohexylidene acetal remains intact.

Modification at C-3: The newly freed C-3 hydroxyl can be functionalized, for example, by glycosylation with a donor sugar or by protection with a different, "permanent" group like a benzyl (B1604629) ether.

Removal of the acetal: The 4,6-O-cyclohexylidene group is then removed with aqueous acid, exposing the C-4 and C-6 hydroxyls for further reactions.

This strategy enables the programmed construction of complex carbohydrate structures by controlling which part of the molecule is reactive at each synthetic step. nih.gov The ability to selectively unmask different positions on the glucal scaffold is essential for building oligosaccharides with defined linkages and branching patterns. sci-hub.se

Table 4: List of Chemical Compounds

Compound Name
This compound
Acetic Acid
Ammonia
Benzyl ether
Candida antarctica lipase B (CALB)
Cyclohexanone
D-glucal
Dowex® 50W-X8
Hydrazine Acetate
Methanol
p-Toluenesulfonic Acid (p-TsOH)
Porcine Liver Esterase
Potassium Carbonate
1,3-Propanediol
Pseudomonas fluorescens lipase
Sodium Methoxide
Tetrahydrofuran (THF)

Advanced Applications of 3 O Acetyl 4,6 O Cyclohexylidene D Glucal in Complex Molecule Synthesis

Construction of C-Glycosides and Diverse Glycoconjugates

Glycals, such as 3-O-Acetyl-4,6-O-cyclohexylidene-D-glucal, are extensively utilized as key donor molecules in the synthesis of C-glycosides and various glycoconjugates. researchgate.net The endocyclic double bond in the glycal structure provides a handle for the introduction of a carbon-based substituent at the anomeric center, a transformation that is fundamental to the formation of C-glycosides. These compounds are of significant interest in medicinal chemistry due to their increased metabolic stability compared to their O-glycoside counterparts.

The synthesis of C-glycosides from glycals often involves an initial activation of the double bond, followed by the addition of a carbon nucleophile. The stereochemical outcome of this addition is influenced by the protecting groups on the glycal. The 4,6-O-cyclohexylidene group in the title compound imparts conformational rigidity to the pyranose ring, which can be exploited to achieve high levels of stereoselectivity in the C-glycosylation reaction.

Furthermore, the versatility of this glycal extends to the synthesis of a variety of glycoconjugates, which are essential components in numerous biological processes. ijnrd.org By carefully choosing the reaction conditions and coupling partners, complex structures that mimic naturally occurring glycans or possess novel biological activities can be assembled.

Synthesis of Branched-Chain Sugars and Non-Natural Carbohydrate Architectures

The inherent reactivity of the double bond in this compound also allows for its use in the synthesis of branched-chain sugars and other non-natural carbohydrate structures. researchgate.net These unique monosaccharides are components of many important natural products and often play a crucial role in their biological activity.

One common strategy involves the functionalization of the C2 position of the glycal. For instance, the double bond can be epoxidized, and subsequent ring-opening with a suitable nucleophile can introduce a substituent at C2, leading to the formation of a branched-chain sugar. The stereochemistry of the newly formed stereocenter can often be controlled by the choice of reagents and the influence of the existing stereocenters and protecting groups on the glycal.

The ability to construct these non-natural carbohydrate architectures is of great importance for the development of novel therapeutic agents and probes for studying biological systems. The title compound, with its specific protecting group pattern, offers a reliable starting point for such synthetic endeavors.

Pivotal Role in the Total Synthesis of Natural Products and Their Analogues

The utility of this compound is perhaps best demonstrated by its successful application in the total synthesis of several complex and biologically potent natural products. Its pre-defined stereochemistry and versatile reactivity make it an invaluable chiral pool starting material.

Derivatives of 3,4,6-tri-O-acetyl-D-glucal, a close precursor to the title compound, have been instrumental in the enantioselective synthesis of derivatives of Spliceostatin A and Thailanstatin A. caymanchem.comnih.gov These natural products exhibit potent cytotoxic activity by inhibiting the spliceosome, a key cellular machinery involved in pre-mRNA splicing. nih.govbeilstein-journals.org

In the synthesis of these molecules, the glycal serves as the starting material for the construction of the highly functionalized tetrahydropyran (B127337) rings that form the core of their structures. nih.gov The synthetic routes often involve a series of stereoselective transformations, including glycosylation, rearrangement, and functional group manipulations, all of which can be effectively controlled starting from the chiral glycal template. The ability to synthesize analogues of these natural products is crucial for structure-activity relationship studies and the development of new anticancer agents. nih.gov

The synthesis of Bradyrhizose, a unique branched-chain sugar, has been accomplished using 3,4,6-tri-O-acetyl-D-glucal. researchgate.net This synthesis highlights the utility of glycals in constructing complex and rare monosaccharides. The synthetic strategy likely involves a series of reactions that functionalize the glycal backbone to introduce the characteristic branched structure of Bradyrhizose.

The convergent synthesis of Reblastatin, a potent anti-tumor agent, has also utilized 3,4,6-tri-O-acetyl-D-glucal as a key building block. researchgate.netnih.gov In a convergent synthesis, different fragments of the target molecule are prepared separately and then joined together in the later stages. The use of the glycal allows for the efficient and stereocontrolled preparation of one of the key fragments of Reblastatin. This approach is often more efficient and flexible than a linear synthesis.

Development of Novel Chiral Building Blocks for Asymmetric Synthesis

Beyond its direct use in total synthesis, this compound and related glycals are valuable starting materials for the development of novel chiral building blocks for asymmetric synthesis. nih.gov The inherent chirality of the sugar backbone can be transferred to other molecules through various synthetic transformations.

For example, the double bond of the glycal can be cleaved to generate chiral aldehydes or other functionalized fragments. These fragments can then be used in a variety of asymmetric reactions, such as aldol (B89426) additions, Michael additions, and cycloadditions, to generate new stereocenters with high levels of enantiomeric excess. This strategy provides access to a wide range of enantiomerically pure compounds that are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation of Deoxy Sugars and Related Structures

Deoxy sugars are integral components of numerous bioactive natural products, and glycals are common starting materials for their synthesis. The general approach involves the electrophile-mediated activation of the glycal double bond, followed by the introduction of a nucleophile and subsequent reduction or rearrangement steps to yield the 2-deoxy sugar product.

Despite the established utility of glycals in this context, specific studies detailing the reaction of this compound with various electrophiles (e.g., N-iodosuccinimide, selenenyl halides) and subsequent conversion to 2-deoxy or 2,6-dideoxy sugars have not been prominently reported. The influence of the 3-O-acetyl and 4,6-O-cyclohexylidene groups on the stereochemical outcome of such reactions remains an area requiring further investigation. Without specific research data, a detailed discussion on reaction conditions, yields, and stereoselectivity for this particular substrate cannot be provided.

Synthesis of Sugar-Fused Heterocyclic Systems

The electron-rich double bond of glycals makes them suitable substrates for various cycloaddition reactions, leading to the formation of complex sugar-fused heterocyclic systems. These reactions, including [2+2], [4+2], and 1,3-dipolar cycloadditions, are powerful tools for constructing novel bicyclic and polycyclic carbohydrate-based scaffolds with potential biological activities.

However, a review of the scientific literature does not yield specific examples of this compound being employed as a dienophile or dipolarophile for the synthesis of sugar-fused heterocycles like cyclobutanes, pyrans, isoxazolines, or triazolines. While analogous reactions with other protected glycals are well-documented, the specific reactivity profile and stereochemical preferences of this compound in cycloaddition reactions have not been characterized in published research. Therefore, a detailed analysis of its application in this area, including specific reaction partners, catalysts, and the structure of the resulting heterocyclic systems, cannot be presented.

Further research is needed to explore and document the synthetic potential of this compound in these advanced applications.

Mechanistic and Stereochemical Investigations in Reactions of 3 O Acetyl 4,6 O Cyclohexylidene D Glucal

Analysis of Factors Governing Diastereoselectivity and Enantioselectivity

The stereochemical outcome of reactions involving 3-O-acetyl-4,6-O-cyclohexylidene-D-glucal is profoundly influenced by a combination of factors, including the nature of the electrophile, the catalyst system employed, solvent effects, and the inherent conformational biases of the glucal substrate. The double bond in the glucal ring is nucleophilic and reacts with various electrophiles, leading to the formation of new stereocenters at C1 and C2. The control of diastereoselectivity in these additions is a central theme in the synthetic utility of this compound.

Key factors that govern the stereoselectivity include:

Electrophile Identity : The size and nature of the attacking electrophile play a crucial role. Bulky electrophiles may exhibit a higher preference for addition to the less sterically hindered face of the glucal double bond.

Catalyst System : In catalyzed reactions, such as transition-metal-catalyzed cross-couplings or Lewis acid-promoted additions, the ligands coordinated to the metal center create a specific chiral environment around the substrate. acs.org This environment can effectively shield one face of the double bond, directing the incoming reagent to the opposite face with high selectivity. For instance, in palladium-catalyzed reactions, the choice of phosphine (B1218219) ligands can significantly alter the diastereomeric ratio of the products. acs.org

Solvent Effects : The polarity and coordinating ability of the solvent can influence the stability of charged intermediates and transition states. Solvents can modulate the reactivity of the catalyst and the substrate, thereby impacting the stereochemical course of the reaction.

Neighboring Group Participation : The 3-O-acetyl group can, under certain conditions, participate in the reaction mechanism. It can influence the trajectory of the incoming electrophile or stabilize an intermediate oxocarbenium ion, thereby directing the stereochemical outcome at the C2 position.

Research findings have demonstrated that reactions such as epoxidation, dihydroxylation, and glycosylation can be rendered highly diastereoselective by carefully tuning these parameters. For example, the addition of hydrazoic acid to derivatives of tri-O-acetyl-D-glucal has been shown to produce 3-azido-2,3-dideoxyhexopyranoses with specific configurations, which are then converted into various aminosugars. nih.govresearchgate.net

Table 1: Factors Influencing Stereoselectivity in Reactions of D-Glucal Derivatives
FactorInfluence on StereoselectivityExample Reaction
Catalyst/LigandCreates a chiral environment, blocking one face of the glucal double bond.Pd(II)-catalyzed Cross Dehydrogenative Coupling (CDC) reactions. acs.org
Electrophile/ReagentSteric bulk of the reagent favors approach from the less hindered face.Addition of hydrazoic acid to α,β-unsaturated aldehyde derivatives. nih.gov
Protecting GroupsConformational rigidity (e.g., 4,6-O-acetal) directs attack to a specific face.Glycosylation reactions where the acetal (B89532) locks the pyranose ring. nih.govnih.gov
SolventCan stabilize transition states and influence catalyst activity.Optimization of CDC reactions often involves solvent mixtures like DMF/DMSO. acs.orgnih.gov

Influence of the 4,6-O-Cyclohexylidene Acetal on Conformational Preferences and Reactivity

The 4,6-O-cyclohexylidene acetal is not merely a passive protecting group; it exerts significant control over the conformation and reactivity of the D-glucal ring. By bridging the O-4 and O-6 positions, it introduces a rigid, fused-ring system that dramatically restricts the conformational flexibility of the pyranose ring.

Conformational Preferences: In an unprotected pyranose ring, a degree of flexibility allows for interconversion between different chair and boat conformations. The introduction of the rigid cyclohexylidene acetal locks the pyranose ring into a more defined and predictable conformation, typically a half-chair or envelope form, to accommodate the sp²-hybridized carbons of the double bond. This conformational rigidity is a key element in stereocontrol, as it exposes one face of the C1-C2 double bond to incoming reagents more than the other.

Reactivity and the Disarming Effect: Cyclic acetals at the 4,6-position are known to have a "disarming" effect on glycosyl donors. This phenomenon is attributed to torsional and electronic effects. The cis-fused ring system constrains the pyranose ring, making it more difficult to adopt the flattened geometry of the transition state leading to an oxocarbenium ion intermediate. nih.gov This torsional strain increases the activation energy for glycosylation, thereby reducing reactivity (disarming). Consistent with this, studies on related 4,6-O-alkylidene acetals have shown that they retard hydrolysis rates compared to systems lacking the cyclic protecting group. nih.gov This effect confirms that the acetal plays a critical role in modulating the electronic properties and reactivity at the anomeric center. nih.govnih.gov

Computational Chemistry and Theoretical Studies for Mechanism Elucidation

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms and rationalizing the stereochemical outcomes observed in reactions of glucal derivatives. escholarship.org Techniques such as Density Functional Theory (DFT) allow researchers to model reaction pathways, calculate the energies of intermediates and transition states, and visualize the three-dimensional structures that dictate selectivity. mdpi.com

For reactions involving this compound, theoretical studies can address several key aspects:

Transition State Analysis : Computational models can identify and calculate the relative energies of the transition states corresponding to different modes of attack (e.g., α-face vs. β-face). A lower calculated transition state energy for one pathway provides a theoretical basis for the experimentally observed diastereoselectivity. escholarship.org

Conformational Analysis of Intermediates : The stability and conformation of key intermediates, such as the oxocarbenium ion formed during glycosylation, can be studied. The fused cyclohexylidene ring's influence on the geometry of this ion can be precisely modeled, explaining how it directs the subsequent attack of a nucleophile.

Non-Covalent Interactions : Theoretical studies can reveal subtle non-covalent interactions, such as hydrogen bonding or steric repulsions, between the substrate, reagents, and catalyst. These interactions, which are often difficult to probe experimentally, can be critical in controlling stereoselectivity.

By comparing computational predictions with experimental results, a more detailed and nuanced understanding of the reaction mechanism can be achieved, guiding the future design of more efficient and selective synthetic methods. mdpi.com

Advanced Spectroscopic Techniques for Stereochemical Assignment (e.g., 2D NMR)

The unambiguous determination of the stereochemistry of products derived from this compound is critical. While 1D NMR provides initial structural information, advanced 2D NMR techniques are essential for the precise assignment of relative stereochemistry.

These techniques work by correlating nuclear spins through chemical bonds or through space, providing a detailed map of the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. By identifying which protons are scalar-coupled (typically through two or three bonds), the spin system of the entire pyranose ring can be traced, confirming the covalent framework of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon atom (¹³C). It is invaluable for assigning the carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over longer ranges (typically two to four bonds). This is useful for confirming the location of substituents and for piecing together different fragments of a molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This is arguably the most powerful 2D NMR technique for stereochemical assignment. It detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. The presence of a NOESY cross-peak between two protons provides definitive evidence of their spatial proximity. For example, a strong NOE between a new substituent at C2 and the proton at C4 can establish their cis relationship on the pyranose ring.

Table 2: Application of 2D NMR Techniques for Stereochemical Assignment
TechniqueInformation ProvidedApplication in Stereochemical Assignment
COSY¹H-¹H coupling connectivity (through-bond)Confirms the proton sequence around the pyranose ring.
HSQCDirect ¹H-¹³C correlation (one-bond)Assigns carbon signals based on attached protons.
HMBCLong-range ¹H-¹³C correlation (2-4 bonds)Confirms placement of substituents and functional groups.
NOESY¹H-¹H spatial proximity (through-space)Determines relative stereochemistry (e.g., cis/trans, axial/equatorial relationships).

Analytical Methodologies for Comprehensive Structural Elucidation of Derivatives Derived from 3 O Acetyl 4,6 O Cyclohexylidene D Glucal

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structure and Connectivitynih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, including carbohydrate derivatives. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of individual atoms and their connectivity within the molecule.

¹H NMR Spectroscopy is utilized to identify the number and type of protons in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the coupling constants (J) between adjacent protons reveal their spatial relationships. For derivatives of 3-O-Acetyl-4,6-O-cyclohexylidene-D-glucal, ¹H NMR is crucial for confirming the presence of the glucal double bond protons, the acetyl group methyl protons, and the protons of the cyclohexylidene protecting group.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is characteristic of its hybridization and bonding environment. This technique is essential for verifying the number of carbon atoms and identifying the carbonyl carbon of the acetyl group, the olefinic carbons of the glucal ring, and the carbons of the cyclohexylidene moiety.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for a Glucal Derivative

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-16.48dd6.1, 1.0
H-24.86m
H-35.35m
H-45.23m
H-54.41m
H-6a4.26dd12.0, 4.5
H-6b4.21dd12.0, 2.5
OAc-CH₃2.05-2.10s

Note: Data is representative and may vary for specific derivatives.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determinationkg.ac.rs

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. researchgate.netresearchgate.net By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov

For derivatives of this compound, HRMS is employed to confirm the successful incorporation of various functionalities and to verify the elemental composition of the final products. The experimentally determined exact mass is compared to the calculated theoretical mass for the proposed molecular formula, and a close match provides strong evidence for the compound's identity. This technique is particularly valuable in confirming the outcomes of synthetic transformations where protecting groups are added or removed, or when new substituents are introduced onto the glucal scaffold.

Infrared (IR) Spectroscopy for Functional Group Identificationnih.gov

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. chemrxiv.org The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

In the analysis of derivatives of this compound, IR spectroscopy is used to confirm the presence of key functional groups. The characteristic stretching frequency of the ester carbonyl group (C=O) from the acetyl moiety is typically observed in the range of 1735-1750 cm⁻¹. pressbooks.publibretexts.orgopenstax.org The C-O stretching vibrations of the ester and ether linkages, as well as the C=C stretching of the glucal double bond, also give rise to distinct absorption bands in the fingerprint region of the spectrum. The absence or appearance of certain bands can also confirm the success of chemical modifications.

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional GroupBondCharacteristic Absorption (cm⁻¹)
EsterC=O1735 - 1750
AlkeneC=C1640 - 1680
EtherC-O1050 - 1150
AlkaneC-H2850 - 2960

Optical Rotation Measurements for Chiral Purity and Configurationwikipedia.org

Optical rotation is a fundamental property of chiral molecules, and its measurement is a crucial tool for assessing the enantiomeric purity and confirming the stereochemical integrity of compounds. nih.gov Chiral molecules rotate the plane of polarized light, and the magnitude and direction of this rotation are characteristic of the compound. nih.gov The specific rotation, [α]D, is a standardized value that depends on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, the concentration, and the solvent. libretexts.org

For derivatives of this compound, which are derived from the chiral starting material D-glucal, optical rotation measurements are essential to ensure that the stereochemistry has been retained throughout the synthetic sequence. A significant deviation from the expected optical rotation value could indicate racemization or epimerization at one or more of the stereocenters. The sign of the rotation (dextrorotatory (+) or levorotatory (-)) is a key descriptor of the molecule's chiroptical properties. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination (for crystalline derivatives)

For derivatives of this compound that can be obtained in a crystalline form, single-crystal X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Future Perspectives and Emerging Research Directions in 3 O Acetyl 4,6 O Cyclohexylidene D Glucal Chemistry

Advances in Chemoenzymatic Synthesis and Biocatalysis Applications

The selective manipulation of protecting groups on carbohydrate scaffolds is a significant challenge in glycochemistry. Chemoenzymatic methods, which combine the precision of enzymatic catalysis with the practicality of chemical synthesis, offer a promising avenue for overcoming these challenges. While direct chemoenzymatic synthesis routes to 3-O-Acetyl-4,6-O-cyclohexylidene-D-glucal are not yet extensively documented, the enzymatic deprotection of related compounds provides a strong precedent for future research.

For instance, studies on 3,4,6-tri-O-acetyl-D-glucal have demonstrated the feasibility of selective enzymatic deacetylation. Lipases, a class of hydrolases, have been successfully employed for the regioselective removal of acetyl groups from peracetylated sugars. This enzymatic approach often proceeds under mild conditions, avoiding the harsh reagents and complex purification steps associated with traditional chemical methods. The biocatalyst can often be recycled, adding to the efficiency of the process. researchgate.net

Future research is anticipated to focus on applying similar enzymatic strategies to this compound. This could involve the selective enzymatic acetylation of 4,6-O-cyclohexylidene-D-glucal at the C-3 position or the selective deacetylation of a di- or tri-acetylated precursor. The development of such biocatalytic applications would provide more efficient and environmentally benign routes to this valuable synthetic intermediate.

Table 1: Comparison of Potential Synthesis Methods

MethodDescriptionPotential AdvantagesPotential Challenges
Chemical Synthesis Traditional multi-step synthesis involving protection and deprotection steps using chemical reagents.Well-established procedures for related compounds.Use of harsh reagents, potential for side reactions, and complex purification.
Chemoenzymatic Synthesis Combination of chemical steps with enzymatic transformations for selective modifications.High selectivity, mild reaction conditions, and potential for catalyst recycling.Enzyme stability and substrate specificity for the target compound need to be established.

Integration of Sustainable and Green Chemistry Principles in Synthetic Routes and Transformations

The principles of green chemistry are increasingly influencing the design of synthetic routes in all areas of chemistry, including carbohydrate synthesis. The focus is on developing methods that reduce waste, use less hazardous substances, and are more energy-efficient. For the synthesis and transformation of this compound, several green chemistry principles can be integrated.

One key area is the use of greener solvents and catalysts. Traditional carbohydrate chemistry often relies on halogenated solvents and stoichiometric amounts of reagents. Research into the use of more environmentally friendly solvents, such as ionic liquids or water, for transformations of protected sugars is an active area. researchgate.net Furthermore, the development of catalytic methods, including the use of solid-supported catalysts, can reduce waste and simplify product isolation.

Future research will likely focus on developing synthetic routes to this compound that incorporate these green chemistry principles, leading to more sustainable and cost-effective production methods.

Exploration of Novel Synthetic Applications in Materials Science and Medicinal Chemistry

Protected glucals are valuable precursors for the synthesis of a wide range of biologically active molecules and advanced materials. While specific applications of this compound are not yet widely reported, its structural features suggest significant potential in both materials science and medicinal chemistry.

In materials science, sugar-derived monomers are being explored for the synthesis of biodegradable polymers. nih.gov The enol ether functionality of the glucal ring system is amenable to various polymerization techniques. The cyclohexylidene and acetyl groups in this compound can be used to tune the physical properties of the resulting polymers, such as their solubility, thermal stability, and biodegradability. Future research could explore the use of this compound as a monomer or cross-linking agent in the development of novel sustainable materials.

In medicinal chemistry, 2-deoxy-sugars, which can be readily synthesized from glucals, are components of many natural products with important biological activities, including antibiotics and anticancer agents. The selective protection offered by the cyclohexylidene and acetyl groups in this compound allows for precise chemical modifications at other positions of the sugar ring. This makes it a valuable intermediate for the synthesis of complex carbohydrate-based drugs and probes for studying biological processes.

Development of Unprecedented Methodologies for Highly Selective Functionalization

The reactivity of the double bond in the glucal ring system offers a rich platform for a variety of chemical transformations. The development of new methodologies for the highly selective functionalization of this double bond is a key area of ongoing research. For this compound, the presence of the protecting groups can influence the stereochemical outcome of these reactions.

Recent advances in catalysis, particularly transition-metal catalysis, have opened up new avenues for the functionalization of glycals. Reactions such as hydroformylation, hydroboration, and various coupling reactions can be used to introduce a wide range of functional groups at the C-1 and C-2 positions of the glucal. The development of enantioselective and regioselective catalytic systems for these transformations is a major goal.

Furthermore, radical-mediated reactions and photochemical methods are emerging as powerful tools for the functionalization of unsaturated carbohydrates. These methods can often provide access to products that are difficult to obtain through traditional ionic pathways. The application of these novel methodologies to this compound is expected to lead to the discovery of new and efficient synthetic routes to a diverse range of valuable compounds.

Q & A

Q. What are the standard synthetic routes for 3-O-Acetyl-4,6-O-cyclohexylidene-D-glucal, and how are they optimized for yield and purity?

Methodological Answer: The synthesis typically involves acid-catalyzed condensation of glucose derivatives with cyclohexanone or its equivalents under controlled conditions. Key steps include:

  • Protecting group strategy : The 4,6-cyclohexylidene group is introduced first to block hydroxyl groups at C4 and C6, followed by acetylation at C3 using acetic anhydride.
  • Optimization : Reaction parameters (temperature, catalyst concentration, solvent polarity) are systematically varied. For example, using p-toluenesulfonic acid in anhydrous acetone improves regioselectivity .
  • Purity control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity (>95%). Analytical techniques like HPLC (C18 column, acetonitrile/water gradient) validate purity .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Cyclohexylidene formationCyclohexanone, p-TsOH, acetone, reflux65–75≥90%
AcetylationAcetic anhydride, pyridine, RT85–90≥95%

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 5.2–5.5 ppm (anomeric proton), δ 4.8–5.0 ppm (acetylated C3-OH), and δ 1.4–1.6 ppm (cyclohexylidene methylene protons) confirm regiochemistry .
    • ¹³C NMR : Signals at 170–175 ppm (acetyl carbonyl) and 95–100 ppm (anomeric carbon) verify acetylation and cyclic ketal formation .
  • FTIR : Strong absorption at 1740 cm⁻¹ (C=O stretch of acetyl) and 1250 cm⁻¹ (C-O-C stretch of cyclohexylidene) .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+Na]⁺ ion at m/z 327.1 (calculated for C₁₄H₂₀O₇Na⁺) .

Advanced Research Questions

Q. How can computational methods improve reaction design for derivatives of this compound?

Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict reaction pathways:

  • Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify transition states and intermediates, reducing trial-and-error approaches .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., acetone vs. THF) to enhance regioselectivity during acetylation .
  • Machine Learning : Train models on existing kinetic data (e.g., reaction rates, yields) to predict optimal conditions for novel derivatives .

Case Study : ICReDD’s workflow combines computation (DFT) and experimental validation to achieve 20% faster reaction optimization for carbohydrate derivatives .

Q. How to resolve contradictions in reported stereochemical outcomes during glycosylation using this compound?

Methodological Answer: Discrepancies often arise from solvent polarity or catalyst choice . A systematic approach includes:

  • Factorial Design : Test variables (e.g., temperature, glycosyl acceptor nucleophilicity) using a 2³ factorial matrix to identify dominant factors .
  • Kinetic Isotope Effects (KIEs) : Deuterium labeling at the anomeric center distinguishes between concerted (no KIE) and stepwise mechanisms (significant KIE) .
  • In-situ Monitoring : Real-time Raman spectroscopy tracks intermediate formation during glycosylation to correlate reaction progress with stereoselectivity .

Q. Table 2: Stereochemical Outcomes Under Different Conditions

Conditionβ:α RatioMechanism Insights
DCM, -40°C, TMSOTf4:1Oxocarbenium ion intermediate
Acetone, RT, BF₃·OEt₂1:1Partial solvent participation

Q. What methodologies enable the use of this compound in glycomimetic synthesis?

Methodological Answer: Key strategies include:

  • Glycosylation Protocols : Activate the glucal as a glycosyl donor (e.g., using NIS/AgOTf) for coupling with acceptors like serine or threonine residues in peptides .
  • Deprotection : Selective removal of the cyclohexylidene group via aqueous acetic acid (60%, 50°C) without cleaving the acetyl group .
  • Functionalization : Introduce bioorthogonal handles (e.g., azido groups) at C2 for click chemistry applications. For example, CuAAC with alkynylated proteins enables glycoengineering .

Application Example : The compound serves as a precursor to C-glycosides via Ferrier rearrangement, yielding stable glycomimetics resistant to enzymatic hydrolysis .

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